molecular formula C21H21NS B1331358 2-(Tritylthio)ethanamine CAS No. 1095-85-8

2-(Tritylthio)ethanamine

Cat. No. B1331358
CAS RN: 1095-85-8
M. Wt: 319.5 g/mol
InChI Key: XZOWICPSVWHCTC-UHFFFAOYSA-N
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Description

2-(Tritylthio)ethanamine is a compound that belongs to the class of tritylthio-based compounds. These compounds are characterized by the presence of a tritylthio group, which is a triphenylmethylthio (tritylthio) moiety attached to an ethanamine backbone. The tritylthio group is known for its steric bulk and its ability to influence the physical and chemical properties of the molecules to which it is attached.

Synthesis Analysis

The synthesis of tritylthio-based compounds, such as 2-(tritylthio)ethanamine, involves multiple steps that may include the introduction of the tritylthio group into the molecule. In the case of related compounds, such as 2-(tritylthio)ethanethiol, the synthesis process has been characterized by various spectroscopic techniques, including infrared, NMR, UV–Vis absorption, and fluorescence spectroscopy, as well as single-crystal X-ray diffraction . These methods are crucial for confirming the structures and purities of the synthesized compounds.

Molecular Structure Analysis

The molecular structure of tritylthio-based compounds is often determined using single-crystal X-ray diffraction. This technique allows for the precise measurement of unit cell dimensions and the identification of the space group of the crystal. For example, the related compound 2-(tritylthio)ethanethiol crystallizes in the monoclinic space group P21/c, with specific unit cell dimensions and volume . The molecular structure is further supported by weak π–π and hydrogen bond interactions, which contribute to the stability and packing of the crystals.

Chemical Reactions Analysis

Tritylthio-based compounds can participate in various chemical reactions due to their active functional groups. While the specific reactions of 2-(tritylthio)ethanamine are not detailed in the provided papers, related compounds have been used in copper-catalyzed cross-coupling reactions to form C-N, C-S, and C-O bonds . These reactions are facilitated by ligands and result in the formation of desired products in good to excellent yields.

Physical and Chemical Properties Analysis

The physical and chemical properties of tritylthio-based compounds are influenced by the presence of the tritylthio group. Spectroscopic analysis can reveal properties such as absorption maxima, which are found at around 257 nm for related compounds, and emission maxima, which are at approximately 314 nm . The presence or absence of specific vibrational modes, such as the S-H stretching vibration, can be observed in the infrared spectra, providing insight into the molecular structure and bonding .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Key Intermediates : Luo et al. (2008) developed a novel synthetic route for 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, a key intermediate of Silodosin, used for treating benign prostatic hyperplasia. This synthesis involves a series of steps including O-alkylation, reduction, and etherification, highlighting the importance of such compounds in pharmaceutical synthesis (Luo, Chen, Zhang, & Huang, 2008).

  • Applications in Corrosion Inhibition : Walter and Cooke (1997) discovered that 2-(Decylthio)Ethanamine hydrochloride functions as a multifunctional biocide with broad-spectrum activity against bacteria, fungi, and algae. It also enhances corrosion inhibition in cooling water systems (Walter & Cooke, 1997).

Pharmacology and Biochemistry

  • Binding to Intracellular Histamine Receptors : Brandes et al. (1992) studied the impact of certain antidepressants, structurally similar to N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamineHCl, on malignant growth in rodents. They found that these compounds, due to their structural similarity, could bind to growth-regulatory intracellular histamine receptors. This binding potentially influenced tumor growth, highlighting the biochemical significance of these compounds in cancer research (Brandes et al., 1992).
  • Agonists at Serotonin Receptors : Eshleman et al. (2018) explored the pharmacology of psychoactive substituted N-benzylphenethylamines, including compounds similar to 2-(Tritylthio)ethanamine. They found these substances to be high-potency agonists at 5-HT2A receptors, which are critical in understanding their hallucinogenic activity and potential use in psychiatric research (Eshleman et al., 2018).

Medical Research Applications

  • Cancer Treatment Research : Reyno et al. (2004) conducted a phase III study of N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (DPPE) combined with doxorubicin for metastatic/recurrent breast cancer. The study revealed significant insights into the effectiveness of DPPE in enhancing chemotherapy cytotoxicity, demonstrating the potential medical applications of such compounds in oncology (Reyno et al., 2004).

  • -converting enzyme 2 (ACE2) inhibitor, N-(2-aminoethyl)-1 aziridine-ethanamine, which has implications in controlling cardiovascular diseases and severe acute respiratory syndrome (SARS). This research suggests that derivatives of 2-(Tritylthio)ethanamine could be significant in developing therapeutic agents for these conditions (Huentelman et al., 2004).

Safety And Hazards

The compound is classified as a warning under the GHS07 pictogram. It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-tritylsulfanylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NS/c22-16-17-23-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17,22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOWICPSVWHCTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10911219
Record name 2-[(Triphenylmethyl)sulfanyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10911219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tritylthio)ethanamine

CAS RN

1095-85-8
Record name 1095-85-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96704
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(Triphenylmethyl)sulfanyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10911219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Hydrochloric acid 2-aminoethanethiol (5.16 g, 45.4 mmol) was dissolved in dichloromethane (80 mL), and trifluoroacetic acid (7.0 mL, 90.8 mmol) and triphenylmethyl chloride (13.29 g, 47.7 mmol) were added, followed by stirring at room temperature for 1 hour. A 1N aqueous sodium hydroxide solution (150 mL) was added, and extraction was carried out with dichloromethane (500 mL). The organic layer was washed with saturated brine, and subsequently dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, methanol (100 mL) was added to the resulting residue, and the deposited by-product was removed by filtration. 1N hydrochloric acid (300 mL) was added to make the solution acidic, and the deposit was filtered off. After the by-product was washed with dichloromethane (50 mL) to remove it, the solution was made alkaline with a 1N aqueous sodium hydroxide solution, and extraction was carried out with dichloromethane (600 mL). The organic layer was washed with saturated brine, and subsequently dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, to afford the desired product (8.77 g, yield 60%) as a white solid.
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Synthesis routes and methods IV

Procedure details

Triphenylmethanol (22.9 g, 88 mmol) was added to a solution of 2-aminoethanethiol hydrochloride in trifluroacetic acid (TFA, 40 mL). The resulting solution was stirred at room temperature for about 40 min. The TFA was then removed under reduced pressure and the residue was triturated with diethyl ether. The white precipitate that formed was filtered, partitioned with aqueous NaOH (40 mL, 1N), and extracted with ethyl acetate (3×50 mL). The combined organic layers were dried over Na2SO4. The product was obtained as a white solid after solvent evaporation (23.8 g, yield 85%). ESI-MS(m/z): 320 (M+H+). 1H NMR δD (CDCl3): 7.21˜7.43 (m, 15H, phenyl), 2.58 (t, 2H, SCH2), 2.32 (t, 2H, CH2N).
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Synthesis routes and methods V

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A solution of 2-aminoethanethiol.HCl 80 (11.4 g, 100 mmol), triphenylmethanol (TrOH, 26.0 g, 100 mmol) in HCl (37%, 44.8 mL) and acetic acid (280 mL) was stirred for 5 h at 40° C. The reaction mixture was concentrated in vacuo and the resulting white solid was washed with ether and dissolved in H2O/CH2Cl2 (1:1). After adjusting the pH of the aqueous layer to ca. 14 with 1 N NaOH, the desired compound was removed by extraction. The combined organic layers were dried (K2CO3), filtered, and concentrated in vacuo to provide a white solid, S-(triphenylmethyl) 2-aminoethanethiol (28.8 g, 90.0 mmol, 90% from 80). Rf =0.50 (1:9 MeOH/CH2Cl2); 1H NMR (DMSO-d6) δ7.35-7.20 (m, 15H), 2.43 (t, J=6.1, 2H), 2.15 (t, J=5.9, 2H). To a solution of S-(triphenylmethyl) 2-aminoethanethiol (3.00 g, 9.40 mmol) and triethylamine (951 mg, 9.40 mmol) in dry CH2Cl2 (30 mL) was added bromoacetyl bromide (1.90 g, 9.40 mmol) over 15-20 min at -20°. The reaction mixture was stirred at -20° for 30 min and at room temperature for 1 h. To this mixture was added an additional equivalent of S-(triphenylmethyl) 2-amninoethanethiol (3.00 g, 9.40 mmol) and triethylamine (951 mg, 9.40 mmol). After stirring for 16 h at room temperature, the reaction mixture was concentrated under reduced pressure. The crude product was purified by flash chromatography (1:99 MeOH/CH2Cl2) to give compound 81 as a white foam (4.64 g, 6.95 mmol, 67% from amine 80). Rf 0.60 (1:9 MeOH/CH2Cl2); 1H NMR (DMSO-d6) δ7.77 (t, J=6.1, 1H), 7.35-7.20 (m, 30H), 2.97 (dd, J=6.0, 5.9, 2H), 2.86 (s, 2H), 2.35 (t, J=6.1, 2H), 2.18 (m, 4H). See Photaki et al., J. Chem. Soc. (c) 2683-2687 (1970); Bryson, N. J., Neutral technetium (v) complexes with N,S-donor chelates. Ph.D. thesis, Massachusetts Institute of Technology, Cambridge, Mass. (1988).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
D Rodriguez, C Ramesh, LH Henson, L Wilmeth… - Bioorganic & medicinal …, 2011 - Elsevier
Assembly of a bipolar mitotic spindle requires the action of class 5 kinesins, and inhibition or depletion of this motor results in mitotic arrest and apoptosis. S-Trityl-l-cysteine is an …
Number of citations: 20 www.sciencedirect.com
Q Pei, Q Han, F Tang, J Wu, S Xu, M Zhang… - …, 2022 - Wiley Online Library
The development of low molecular‐weight gelators for the construction of stimuli‐responsive gels is increasing attention because of the great application potential. In this work, we …
KM Farber, MJ Haddadin, MJ Kurth - The Journal of organic …, 2014 - ACS Publications
Methods for the construction of thiazolo-, thiazino-, and thiazepino-2H-indazoles from o-nitrobenzaldehydes or o-nitrobenzyl bromides and S-trityl-protected 1-aminothioalkanes are …
Number of citations: 16 pubs.acs.org
C Zhang, J Lu, Y Hou, W Xiong… - ACS applied materials …, 2018 - ACS Publications
Zwitterionic polymers are outstanding nonfouling materials widely used for surface modification. However, works that systematically evaluate the structure–activity relationship of the …
Number of citations: 44 pubs.acs.org
W Zhang, Y Wu, Q Chen, H Zhang, M Zhou… - Advanced …, 2022 - Wiley Online Library
Growth factors (GFs) play important roles in biological system and are widely used in tissue regeneration. However, their application is greatly hindered by short in vivo lifetime of GFs. …
Number of citations: 1 onlinelibrary.wiley.com
A Chung, B Tavsanli, ER Gillies - European Polymer Journal, 2023 - Elsevier
Hydrogels are of interest for a wide range of applications including drug delivery, regenerative medicine, agriculture, and personal care products. Among the water-soluble synthetic …
Number of citations: 0 www.sciencedirect.com
S Rothemund, TB Aigner, A Iturmendi… - Macromolecular …, 2015 - Wiley Online Library
Photo‐polymerizable scaffolds are designed and prepared via short chain poly(organo)phosphazene building blocks bearing glycine allylester moieties. The polyphosphazene was …
Number of citations: 43 onlinelibrary.wiley.com
Z Lu, Y Wu, Z Cong, Y Qian, X Wu, N Shao, Z Qiao… - Bioactive materials, 2021 - Elsevier
It is an urgent need to tackle drug-resistance microbial infections that are associated with implantable biomedical devices. Host defense peptide-mimicking polymers have been actively …
Number of citations: 33 www.sciencedirect.com
JM Fitzsimmons - 2005 - search.proquest.com
Tumor cell receptors, such as sigma receptors are expressed during the different stages of abnormal tissue behavior, and are thus, targets for radiopharmaceutical chemistry. Our …
Number of citations: 4 search.proquest.com
C Zhang, J Yuan, J Lu, Y Hou, W Xiong, H Lu - Biomaterials, 2018 - Elsevier
Abstracts The development of high-performance nonfouling polymer surfaces for implantable medical devices and therapeutic nanomaterials is of great importance. Elaborating the …
Number of citations: 54 www.sciencedirect.com

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